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Compound of Interest

Compound Name: MTC420
CAS No.: 2088930-66-7
Cat. No.: B609361
Get Quote
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Targeting Mycobacterial Bioenergetics via Type 1| NADH
Dehydrogenase (Ndh-2) Inhibition[1]
Executive Summary

MTC420 is a lead antitubercular agent belonging to the heterocyclic quinolone class.[1] Unlike
traditional antibiotics that target cell wall synthesis or DNA replication, MTC420 disrupts the
bioenergetic machinery of Mycobacterium tuberculosis (Mtb) by inhibiting Type II
NADH:menaquinone oxidoreductase (Ndh-2).

This compound was identified through a rational optimization campaign aimed at improving the
metabolic stability of quinolone hits identified in High-Throughput Screening (HTS). MTC420
exhibits nanomolar potency against both drug-sensitive and multidrug-resistant (MDR) strains
of Mtb, with a favorable pharmacokinetic (PK) profile driven by its specific gem-
difluoropyrrolidine side chain.

Discovery Logic & Rational Design
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The discovery of MTC420 followed a "hit-to-lead" trajectory grounded in structure-activity
relationship (SAR) analysis.

The Target: Ndh-2

Mycobacterium tuberculosis relies on the Electron Transport Chain (ETC) for ATP generation.
[2] The entry point for electrons is the NADH dehydrogenase complex.[2] Mammals utilize the
proton-pumping Complex | (Ndh-1), whereas Mtb relies heavily on the non-proton-pumping
Ndh-2 to maintain the NAD+/NADH pool.

e Therapeutic Window: Since human mitochondria lack Ndh-2, selective inhibitors like
MTC420 minimize host toxicity while starving the bacterium of energy.

Lead Optimization (SAR)

Initial HTS campaigns identified the quinolone core as a privileged scaffold. However, early hits
suffered from rapid metabolic clearance. The optimization process focused on two regions:

e The Core (A-Ring): Substitution at positions 5 and 7 with fluorine (5,7-difluoro) and a methyl
group at position 3 significantly enhanced potency.

» The Side Chain (Metabolic Liability): Early analogues contained a piperidine ring that was
susceptible to oxidative metabolism.

o Solution: Ring contraction to a pyrrolidine and the introduction of a gem-difluoro group
(3,3-difluoro) blocked metabolic hotspots, yielding MTC420.

Chemical Synthesis of MTC420

The synthesis of MTC420 employs a convergent strategy developed by Hong et al. (2017).
This route utilizes an oxazoline-ketone coupling reaction to construct the quinolone core,
allowing for late-stage diversification of the side chain.

Retrosynthetic Analysis

The molecule is disassembled into two key precursors:

e The Ketone Side Chain: 1-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)propan-1-one.
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e The Masked Anthranilate: A 2-oxazoline derivative derived from 2-amino-4,6-difluorobenzoic
acid.

Step-by-Step Synthesis Protocol
Phase 1: Synthesis of the Side Chain (Ketone Intermediate)
e Objective: Synthesize 1-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)propan-1-one.

» Starting Material: 4-Bromopropiophenone.[1]

Step 1.1: Finkelstein Activation To facilitate the subsequent amination, the aryl bromide is
converted to a more reactive aryl iodide.

Reagents: Cul (5 mol%), N,N-dimethyl-1,2-diaminoethane (10 mol%), Nal (2.0 equiv).

Solvent: 1,4-Dioxane.[3][1]

Conditions: Reflux (110°C) for 24 hours.

Mechanism: Halogen exchange increases the electrophilicity of the aromatic ring for the
palladium-catalyzed step.

Step 1.2: Buchwald-Hartwig Amination Coupling the aryl iodide with the fluorinated amine.

Reactants: 4-lodopropiophenone + 3,3-difluoropyrrolidine (HCI salt).

Catalyst System: Pdz(dba)s (1.5 mol%), Xantphos (4.5 mol%).

Base: Cs2CO0s (3.0 equiv).

Conditions: 1,4-Dioxane, 100°C, 12 hours under N2 atmosphere.

Outcome: Formation of the Ketone Intermediate (41a).

Phase 2: Quinolone Core Assembly (Oxazoline Method)

» Objective: Condensation of the ketone with the oxazoline to form the quinolone.[1][4]
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e Precursor:Oxazoline 4 (2-(2-amino-4,6-difluorophenyl)-4,4-dimethyl-2-oxazoline). Note: This
is prepared from 4,6-difluoroisatoic anhydride via reaction with 2-amino-2-methylpropan-1-ol.

Step 2.1: Acid-Mediated Cyclization

Reactants: Ketone Intermediate (from Phase 1) + Oxazoline 4 (1.0 equiv).
o Reagent: Trifluoromethanesulfonic acid (TfOH) (0.2 equiv).[4]

e Solvent: Anhydrous n-Butanol.

» Conditions: Sealed tube, 130°C, 24 hours.

e Mechanism: The oxazoline acts as a masked carboxylic acid. Under acidic conditions at high
temperature, the ketone enolate attacks the oxazoline, followed by ring opening and
recyclization to form the 4-quinolone core.

Step 2.2: Purification

o Workup: Cool to RT, precipitate with diethyl ether/hexane.
 Purification: Flash column chromatography (CH2Cl2/MeOH).
e Final Product:MTC420 as a pale yellow solid.

Visualization of Synthesis & Mechanism
Synthesis Pathway Diagram
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Figure 1: Convergent synthesis of MTC420 via the Hong et al. oxazoline-ketone coupling route.
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Figure 2: MTC420 intercepts electron flow at Ndh-2, collapsing the proton motive force required
for ATP synthesis.

Biological Profile & Data Summary
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MTC420 demonstrates a robust profile suitable for drug development, characterized by high
potency against resistant strains and acceptable metabolic stability.[4]

In Vitro Potency

Strain | Assay ICs0 / MIC Interpretation

Mtb H37Rv (Replicating) 525 nM Potent inhibition of active TB

L Highly active against dormant
Mtb Wayne (Non-replicating) 76 nM

B
o No cross-resistance with 1st
MDR Clinical Isolates 140 nM )
line drugs
o High Selectivity Index (SI >
Vero Cells (Toxicity) > 50 pM

100)

Pharmacokinetics (PK)

The gem-difluoropyrrolidine modification significantly reduced the clearance rate compared to
the piperidine analogues.

e Metabolic Stability: Improved half-life (

) in liver microsomes.

o Oral Bioavailability: Suitable for oral dosing in murine models.
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» MedKoo Biosciences.MTC420 Product Data Sheet & Chemical Properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
e 2. researchgate.net [researchgate.net]

e 3. pubs.acs.org [pubs.acs.org]

e 4. pubs.acs.org [pubs.acs.org]

¢ To cite this document: BenchChem. [Technical Monograph: Discovery and Synthesis of
MTC420]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609361/docs#technical-monograph-discovery-and-
synthesis-of-mtc420]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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